1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
Overview
Description
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H11ClFN3O and its molecular weight is 243.66 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-oxadiazole structure have been reported to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . These activities suggest that the compound may interact with a variety of biological targets, including enzymes and proteins involved in these pathways.
Mode of Action
1,3,4-oxadiazole derivatives are known to interact selectively with nucleic acids, enzymes, and globular proteins . This interaction can lead to changes in the function of these targets, potentially resulting in the observed biological activities.
Biochemical Pathways
These could include pathways related to bacterial growth, mycobacterial infection, tumor growth, viral replication, and oxidative stress .
Result of Action
Based on the reported biological activities of 1,3,4-oxadiazole derivatives, the compound may have potential antimicrobial, antitumor, antiviral, and antioxidant effects . These effects would be the result of the compound’s interaction with its biological targets.
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O.ClH/c1-6(12)10-13-9(14-15-10)7-2-4-8(11)5-3-7;/h2-6H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEACNDUKAUTLNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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